molecular formula C39H30FeN6O4S B3050089 iron(2+);5-methyl-1,10-phenanthroline;sulfate CAS No. 23606-37-3

iron(2+);5-methyl-1,10-phenanthroline;sulfate

Cat. No.: B3050089
CAS No.: 23606-37-3
M. Wt: 734.6 g/mol
InChI Key: JKIQTUJWMJHAAO-UHFFFAOYSA-L
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Description

Iron(2+);5-methyl-1,10-phenanthroline;sulfate is a coordination compound that consists of iron in the +2 oxidation state, 5-methyl-1,10-phenanthroline as a ligand, and sulfate as the counterion. This compound is known for its stability and unique properties, making it useful in various scientific applications.

Scientific Research Applications

Iron(2+);5-methyl-1,10-phenanthroline;sulfate has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of iron(2+);5-methyl-1,10-phenanthroline;sulfate typically involves the reaction of iron(II) sulfate with 5-methyl-1,10-phenanthroline in an aqueous solution. The reaction is carried out under controlled conditions to ensure the formation of the desired complex. The general procedure includes dissolving iron(II) sulfate in water, followed by the addition of 5-methyl-1,10-phenanthroline. The mixture is then stirred and heated to promote the formation of the complex .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistency and quality. The final product is typically purified through recrystallization or other suitable methods to obtain a high-purity compound.

Chemical Reactions Analysis

Types of Reactions

Iron(2+);5-methyl-1,10-phenanthroline;sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of iron(2+);5-methyl-1,10-phenanthroline;sulfate involves its ability to participate in redox reactions. The iron(II) center can undergo oxidation and reduction, making it a versatile compound in redox chemistry. The 5-methyl-1,10-phenanthroline ligand stabilizes the iron center and facilitates its interactions with other molecules. The sulfate counterion helps maintain the overall charge balance of the complex .

Comparison with Similar Compounds

Similar Compounds

    1,10-Phenanthroline: A similar ligand that forms complexes with iron and other metals.

    4-Methyl-1,10-phenanthroline: Another methyl-substituted phenanthroline ligand.

    5-Chloro-1,10-phenanthroline: A chloro-substituted phenanthroline ligand.

Uniqueness

Iron(2+);5-methyl-1,10-phenanthroline;sulfate is unique due to the presence of the 5-methyl group on the phenanthroline ligand, which can influence the electronic properties and stability of the complex. This makes it distinct from other phenanthroline-based complexes and can lead to different reactivity and applications .

Properties

IUPAC Name

iron(2+);5-methyl-1,10-phenanthroline;sulfate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C13H10N2.Fe.H2O4S/c3*1-9-8-10-4-2-6-14-12(10)13-11(9)5-3-7-15-13;;1-5(2,3)4/h3*2-8H,1H3;;(H2,1,2,3,4)/q;;;+2;/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKIQTUJWMJHAAO-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C3=C1C=CC=N3)N=CC=C2.CC1=CC2=C(C3=C1C=CC=N3)N=CC=C2.CC1=CC2=C(C3=C1C=CC=N3)N=CC=C2.[O-]S(=O)(=O)[O-].[Fe+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H30FeN6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4066917
Record name Iron(2+), tris(5-methyl-1,10-phenanthroline-.kappa.N1,.kappa.N10)-, sulfate (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4066917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

734.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23606-37-3
Record name Iron(2+), tris(5-methyl-1,10-phenanthroline-κN1,κN10)-, sulfate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23606-37-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ferrous tris(5-methyl-1,10-phenanthroline)sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023606373
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iron(2+), tris(5-methyl-1,10-phenanthroline-.kappa.N1,.kappa.N10)-, sulfate (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Iron(2+), tris(5-methyl-1,10-phenanthroline-.kappa.N1,.kappa.N10)-, sulfate (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4066917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tris(5-methyl-1,10-phenanthroline-N1,N10)iron(2+) sulphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.606
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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